Yadanzioside E
Description
Yadanzioside E is a quassinoid glucoside isolated from the seeds of Brucea javanica (Ya Dan Zi), a plant traditionally used in Chinese medicine for its antitumor, anti-inflammatory, and antiparasitic properties . Structurally, it belongs to the quassinoid family, characterized by a tetracyclic triterpene backbone with varying glycosylation patterns. This compound has demonstrated significant bioactivity, including antitumor effects against HepG2 liver cancer cells (IC50 = 32.9 ± 0.89 µM) and anti-inflammatory activity in RAW267.4 macrophages (IC50 = 87.8 ± 1.08 µM) . Its molecular formula and specific stereochemistry remain under investigation, but its pharmacological profile positions it as a compound of interest for drug development.
Properties
CAS No. |
95258-20-1 |
|---|---|
Molecular Formula |
C32H44O16 |
Molecular Weight |
684.7 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,11R,12S,13S,14R,15R,16S)-12,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4-oxo-11-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C32H44O16/c1-11(2)6-17(34)48-22-24-31-10-44-32(24,29(42)43-5)26(40)21(38)23(31)30(4)13(8-16(31)47-27(22)41)12(3)7-14(25(30)39)45-28-20(37)19(36)18(35)15(9-33)46-28/h6-7,13-16,18-26,28,33,35-40H,8-10H2,1-5H3/t13-,14+,15+,16+,18+,19-,20+,21+,22+,23+,24+,25+,26-,28+,30-,31+,32?/m0/s1 |
InChI Key |
IZUDZNKPPXKFJY-LTBZSOOCSA-N |
SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
Isomeric SMILES |
CC1=C[C@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Yadanzioside E |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Yadanzioside E shares structural homology with other Brucea javanica-derived quassinoids, such as Yadanziosides A, B, G, and P, as well as Brusatol and Bruceantin. These compounds differ in glycosylation sites, hydroxylation patterns, and side-chain modifications, which influence their pharmacokinetics and target specificity. For example:
- Yadanzioside P contains a 3-O-β-D-glucopyranosyl group, enhancing its solubility and binding affinity to FLT3 receptors (-9.4 kcal/mol), outperforming the drug gilteritinib (-9.1 kcal/mol) in acute myeloid leukemia (AML) models .
- Yadanzioside G lacks a specific hydroxyl group present in this compound, correlating with its weaker anti-HepG2 activity (IC50 = 38.0 ± 0.45 µM vs. 32.9 µM for this compound) .
Pharmacological Activity
Table 1: Cytotoxicity and Antitumor Activity
Key Findings :
- Potency: Brusatol and Bruceantin exhibit superior cytotoxicity (sub-nanomolar IC50 values) compared to this compound (micromolar range), attributed to their non-glycosylated structures, which enhance membrane permeability .
- Mechanistic Diversity : While Brusatol and Bruceantin target protein synthesis via c-MYC or peptidyltransferase inhibition, this compound’s anti-inflammatory effects suggest a broader therapeutic niche .
Molecular Docking and Binding Affinity
In silico studies highlight differences in receptor binding:
- This compound shows moderate binding to the InhA enzyme (-9.36 kcal/mol), a target in tuberculosis, but is outperformed by Yadanzioside M (-11.71 kcal/mol) and Bruceoside D (-11.77 kcal/mol) .
- Yadanzioside P ’s strong FLT3 binding (-9.4 kcal/mol) contrasts with this compound’s lack of reported activity in AML models, emphasizing structural nuances in target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
